磷霉素钙

描述

磷霉素钙是一种广谱抗生素,自 1970 年代以来一直用于临床。它是一种膦酸衍生物,通过靶向酶 UDP-N-乙酰葡糖胺烯醇丙酮酰基转移酶 (MurA) 来抑制细菌细胞壁合成。 该化合物对革兰氏阳性菌和革兰氏阴性菌均有效,使其成为治疗各种细菌感染的宝贵工具 .

科学研究应用

磷霉素钙具有广泛的科学研究应用:

化学: 它被用作模型化合物来研究膦酸衍生物的合成和反应性。

生物学: 磷霉素钙用于研究细菌细胞壁合成和抗生素耐药机制。

作用机制

磷霉素钙通过共价结合到酶 UDP-N-乙酰葡糖胺烯醇丙酮酰基转移酶 (MurA) 活性位点上的一个半胱氨酸残基上,发挥其杀菌作用。这种结合使酶失活,阻止 N-乙酰胞壁酸的形成,而 N-乙酰胞壁酸是细菌细胞壁的关键成分。 因此,细菌细胞壁合成受到抑制,导致细胞裂解和死亡 .

生化分析

Biochemical Properties

Fosfomycin calcium effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA, in both Gram-positive and Gram-negative bacteria . This unique mechanism of action, along with its low toxicity, broad spectrum of antibacterial activity, excellent pharmacodynamic/pharmacokinetic properties, and good bioavailability, has led to its approval for clinical use in the treatment of urinary tract bacterial infections in many countries .

Cellular Effects

Fosfomycin calcium has a broad spectrum of activity and is active against both gram-positive and gram-negative bacteria . It reduces the adhesion of bacterial cells to urinary epithelial cells . The adhesion of Streptococcus pneumoniae and Haemophilus influenzae to respiratory epithelial cells is also reduced .

Molecular Mechanism

Fosfomycin calcium exerts its effects at the molecular level by irreversibly inhibiting an early stage in cell wall synthesis . It blocks the enzyme MurA, which is involved in the initial step of peptidoglycan biosynthesis in both Gram-positive and Gram-negative bacteria .

Temporal Effects in Laboratory Settings

Studies with fosfomycin calcium have shown that before reaching the small intestine, fosfomycin undergoes acid-catalyzed hydrolysis in the stomach, where intragastric acidity and gastric emptying rate can affect the extent of fosfomycin’s hydrolytic degradation and—consequently—its bioavailability .

Dosage Effects in Animal Models

In post-weaning piglets, fosfomycin calcium pharmacokinetics and bioavailability were studied after oral administration at 30 mg/kg of bodyweight . The T1/2 was of 1.80 ± 0.89 h. Cmax, Tmax and bioavailability were 3.60 ± 0.96 μg/mL, 3.00 ± 0.00 h and 20.0 ± 1.85 %, respectively .

Metabolic Pathways

Fosfomycin calcium is a phosphoenolpyruvate analog and contains a phosphonic group and an epoxide ring . It effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA .

Transport and Distribution

Fosfomycin calcium is transported into the bacterial cytoplasm via the alpha glycerophosphate transport system . It does not bind to plasma proteins and is cleared via the kidneys . Due to its extensive tissue penetration, fosfomycin may be indicated for infections of the CNS, soft tissues, bone, lungs, and abscesses .

Subcellular Localization

Fosfomycin calcium is a small molecule that can easily penetrate bacterial cells to exert its effects . It acts inside the bacterial cytoplasm by inhibiting cell wall and early murein/peptidoglycan synthesis in proliferating bacteria .

准备方法

合成路线和反应条件: 磷霉素钙可以从磷霉素苯乙胺盐合成。该过程包括将磷霉素苯乙胺盐溶解在氢氧化钠溶液中,形成磷霉素钠盐溶液。 然后,将该溶液与氯化钙溶液反应,生成磷霉素钙 .

工业生产方法: 在工业环境中,磷霉素钙是通过将磷霉素苯乙胺盐与氢氧化钙混合在三颈烧瓶中,然后在 30-40°C 下搅拌数小时来制备的。 然后过滤混合物,并将所得滤饼洗涤并干燥,以获得高产率和高纯度的磷霉素钙 .

化学反应分析

反应类型: 磷霉素钙会发生各种化学反应,包括:

氧化: 磷霉素可以被氧化形成不同的衍生物。

还原: 还原反应可以改变磷霉素中的官能团。

取代: 取代反应可以将新的官能团引入磷霉素分子。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在取代反应中使用卤素和烷基化试剂等试剂。

相似化合物的比较

磷霉素钙由于其膦酸结构及其抑制 MurA 的能力,在抗生素中是独一无二的。类似的化合物包括:

磷霉素二钠: 用于静脉注射,具有相似的抗菌特性,但药代动力学不同。

磷霉素托品胺醇: 该制剂具有改善的生物利用度,优选用于口服给药

属性

| Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive. By preventing MurA from catalyzing the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), fosfomycin inhibits the production of the peptidoglycan precursor UDP N-acetylmuramic acid (UDP-MurNAc). Ultimately, the first step of bacterial cell wall synthesis is disrupted. In _Escherichia coli_, fosfomycin gains entry into bacterial cells via two mechanisms: the L-alpha-glycerophosphate system and the hexose-6-phosphate transporter system. Fosfomycin also has important effects on cell adhesion. For example, the adhesion of bacterial cells to urinary epithelial cells is reduced in the presence of fosfomycin. The adhesion of _Streptococcus pneumoniae_ and _Haemophilus influenzae_ to respiratory epithelial cells is also reduced | |

CAS 编号 |

26016-98-8 |

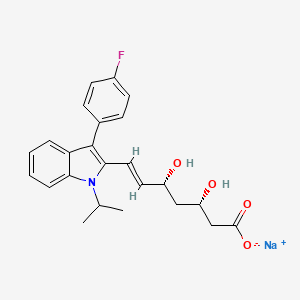

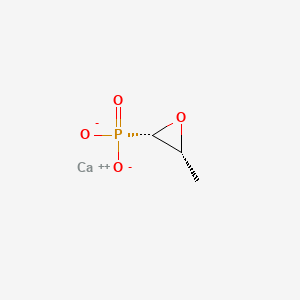

分子式 |

C3H7CaO4P |

分子量 |

178.14 g/mol |

IUPAC 名称 |

calcium;[(2S,3R)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/t2-,3+;/m0./s1 |

InChI 键 |

XXIDJCLHAMGLRU-LJUKVTEVSA-N |

手性 SMILES |

C[C@H]1[C@H](O1)P(=O)(O)O.[Ca] |

SMILES |

CC1C(O1)P(=O)([O-])[O-].[Ca+2] |

规范 SMILES |

CC1C(O1)P(=O)(O)O.[Ca] |

外观 |

Solid powder |

熔点 |

94 °C |

| 26016-98-8 | |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

4.69e+01 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Calcium fosfomycin; AN-8336; CS-4631; AN8336; CS4631; AN 8336; CS 4631 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fosfomycin calcium exert its antibacterial effect?

A1: [, , ] Fosfomycin acts by inhibiting the first committed step in bacterial cell wall biosynthesis. It irreversibly binds to UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme responsible for catalyzing the transfer of enolpyruvate from phosphoenolpyruvate to UDP-N-acetylglucosamine. This disrupts the formation of UDP-N-acetylmuramic acid (UDP-MurNAc), an essential component of peptidoglycan. Without peptidoglycan, bacteria lose their structural integrity and become susceptible to lysis.

Q2: What makes fosfomycin effective against a broad range of bacteria?

A2: [] MurA, the target enzyme of fosfomycin, is highly conserved across both Gram-positive and Gram-negative bacteria. This similarity in the active site of MurA across bacterial species contributes to fosfomycin's broad-spectrum activity.

Q3: Is there any spectroscopic data available for fosfomycin calcium?

A4: [, , ] Several research papers mentioned the use of High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like Evaporative Light Scattering Detection (ELSD) and tandem mass spectrometry (LC-MS/MS) for the quantification of fosfomycin calcium and its related substances. These techniques provide valuable information about the compound's structure and purity.

Q4: What is the bioavailability of fosfomycin calcium?

A5: [, ] Fosfomycin calcium exhibits lower bioavailability compared to other formulations like fosfomycin trometamol. Its bioavailability is approximately half that of fosfomycin trometamol, ranging between 18% to 29%.

Q5: How is fosfomycin calcium eliminated from the body?

A7: [] Fosfomycin is primarily excreted unchanged in the urine. The high urinary recovery rate makes it particularly effective in treating urinary tract infections.

Q6: What types of infections is fosfomycin calcium commonly used to treat?

A8: [, , , ] Fosfomycin calcium is often used to treat urinary tract infections (UTIs), particularly uncomplicated cystitis in women. It is also considered a potential treatment option for infections caused by multidrug-resistant bacteria, given its unique mechanism of action.

Q7: Are there any known resistance mechanisms to fosfomycin?

A9: [, ] While resistance to fosfomycin remains relatively low, it can develop through mutations in the MurA enzyme, reducing its binding affinity to fosfomycin. Additionally, bacteria can develop mechanisms to reduce fosfomycin uptake, limiting its intracellular concentration.

Q8: Are there different formulations of fosfomycin available?

A11: [, , , ] Yes, aside from fosfomycin calcium, there's fosfomycin trometamol, a formulation with higher bioavailability. Researchers are exploring other formulations like freeze-dried tablets and orally disintegrating tablets to enhance patient compliance and improve drug delivery.

Q9: What analytical methods are used to study fosfomycin calcium?

A12: [, , , , , , ] Researchers utilize various techniques to analyze fosfomycin calcium, including:

Q10: What are the areas of ongoing research related to fosfomycin calcium?

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。